5,6-Difluoro-2-bromonaphthalene
Description
Properties
CAS No. |
247924-61-4 |
|---|---|
Molecular Formula |
C10H5BrF2 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
6-bromo-1,2-difluoronaphthalene |
InChI |
InChI=1S/C10H5BrF2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H |
InChI Key |
XWDODHHQFCLSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)F)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Adaptation for 5,6-Difluoro-2-Bromonaphthalene
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination of 2-naphthylamine derivative | Br₂, HAc, 60–80°C | 56–78% | |
| Diazotization and fluorination | HNO₂, HBF₄, 130–150°C | 56% |
Example yields from analogous 2-bromo-6-fluoronaphthalene synthesis.
Palladium-Catalyzed Coupling Reactions
Borylation or cross-coupling reactions could enable indirect synthesis:
-
Borylation of 2-bromonaphthalene : Form a boronic ester at position 2.
-
Fluorination via Suzuki-Miyaura coupling : Introduce fluorine at positions 5 and 6.
Challenges
-
Steric hindrance : Bulky boronic esters may impede coupling at meta/para positions.
-
Catalyst compatibility : Fluorinated aryl halides often require specialized ligands (e.g., dppf).
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Borylation (Pd/dppf) | 1,4-Dioxane, 120°C, 8h | 61% | |
| Fluorination (Suzuki) | Pd(PPh₃)₄, KF, DMF, 80°C | N/A | - |
Radical Bromination
Radical pathways (e.g., NBS, light) may enable regioselective bromination of difluoronaphthalene:
-
Initiation : UV or heat generates bromine radicals.
-
Attack at activated positions : Position 2 may be favored due to resonance stabilization.
Example: Bromination of 5,6-Difluoronaphthalene
| Reagent/Conditions | Selectivity | Yield | Source |
|---|---|---|---|
| NBS, AIBN, CCl₄, 60°C | Allylic > aromatic | N/A | |
| Br₂, FeBr₃, 120°C | Electrophilic (meta/para) | N/A | - |
Synthetic Routes from Toluene Derivatives
A cost-effective approach might involve:
-
Bromination of toluene derivatives (e.g., 2,6-difluorotoluene) to form benzyl bromide intermediates.
-
Cyclization to naphthalene : Using Friedel-Crafts or Diels-Alder reactions.
Q & A
Basic: What synthetic routes are commonly used to prepare 5,6-Difluoro-2-bromonaphthalene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves halogenation and fluorination steps. For bromination, electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (55–60°C) is common . Fluorination may employ fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) in anhydrous solvents (e.g., DCM or THF) . Optimization requires monitoring via TLC or HPLC to track intermediates. Yield improvements often involve adjusting stoichiometry (e.g., 1.2 equivalents of Br₂ for bromination) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is validated using GC-MS or ¹⁹F NMR .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using coupling patterns (e.g., vicinal F atoms split peaks into doublets/triplets).
- ¹⁹F NMR : Confirms fluorination positions and quantifies purity .
- GC-MS/HPLC-MS : Verifies molecular ion ([M]⁺) and detects impurities.
Contradiction Resolution : Discrepancies in peak assignments (e.g., overlapping signals) are addressed by 2D NMR (COSY, HSQC) or X-ray crystallography . For example, X-ray diffraction resolves positional ambiguities in halogen/fluorine substitution .
Advanced: How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Fluorine’s strong electron-withdrawing effect deactivates the naphthalene ring, reducing oxidative addition rates in Suzuki-Miyaura couplings. To enhance reactivity:
- Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize intermediates.
- Increase reaction temperature (80–100°C) and extend reaction time (24–48 hrs).
- Monitor via ¹⁹F NMR for side reactions (e.g., defluorination) .
Table 1: Comparative Reactivity in Cross-Coupling
| Catalyst | Yield (%) | Side Products Detected |
|---|---|---|
| Pd(PPh₃)₄ | 35 | Dehalogenation |
| Pd-XPhos | 78 | None |
Advanced: What strategies mitigate steric hindrance and regioselectivity challenges in functionalizing this compound?
Methodological Answer:
Steric hindrance from fluorine atoms complicates nucleophilic substitution. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution sites.
- Microwave-assisted synthesis : Enhances reaction kinetics under high pressure/temperature .
- Computational modeling : DFT calculations predict reactive sites and transition states (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
Basic: How is this compound quantified in environmental or biological matrices, and what are common interferences?
Methodological Answer:
Quantification uses LC-MS/MS with a C18 column and ESI ionization. Sample preparation involves solid-phase extraction (SPE) with HLB cartridges, eluted with methanol . Interferences (e.g., polyaromatic hydrocarbons) are minimized via gradient elution (water/acetonitrile + 0.1% formic acid). Internal standards (e.g., deuterated analogs) correct matrix effects .
Advanced: What mechanistic insights explain the thermal degradation pathways of this compound?
Methodological Answer:
Thermogravimetric analysis (TGA) and pyrolysis-GC-MS reveal two pathways:
Debromination : Dominant at 200–300°C, forming difluoronaphthalene.
Ring-opening : Occurs above 400°C, yielding fluorinated benzenes.
Table 2: Degradation Products at Varying Temperatures
| Temperature (°C) | Major Products |
|---|---|
| 250 | 5,6-Difluoronaphthalene |
| 450 | 1,2-Difluorobenzene, HF |
Mechanistic studies use isotopic labeling (¹⁸O) to track oxygen incorporation during oxidation .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
